molecular formula C14H14N2O3S2 B5756432 2-({2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID

2-({2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID

Cat. No.: B5756432
M. Wt: 322.4 g/mol
InChI Key: XMIMIYMRZVAMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-({2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID typically involves multiple steps One common method includes the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with an appropriate acylating agent to introduce the amino groupThe final step involves the addition of the sulfanylacetic acid moiety under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    2-aminothiazole: Known for its antimicrobial properties.

    4-methylthiazole: Used in flavor and fragrance industries.

    Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals.

What sets 2-({2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}SULFANYL)ACETIC ACID apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties .

Properties

IUPAC Name

2-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-9-13(10-5-3-2-4-6-10)16-14(21-9)15-11(17)7-20-8-12(18)19/h2-6H,7-8H2,1H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIMIYMRZVAMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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